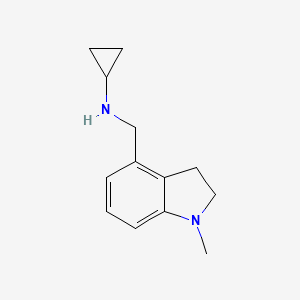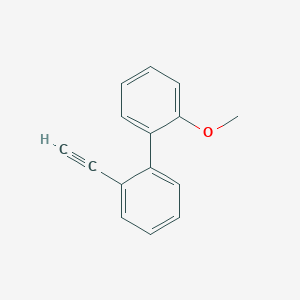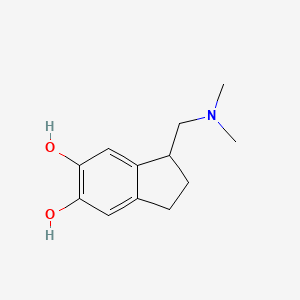
1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol is an organic compound that features a unique structure combining an indene backbone with a dimethylamino group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of the indene backbone, followed by the introduction of the dimethylamino group through a Mannich reaction. The hydroxyl groups are then introduced via hydroxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the dimethylamino group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include dehydroxylated or demethylated derivatives.
- Substitution products vary depending on the substituent introduced.
Applications De Recherche Scientifique
1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, altering their activity. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,7-diol
Comparison: 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable molecule for targeted applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-[(dimethylamino)methyl]-2,3-dihydro-1H-indene-5,6-diol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)7-9-4-3-8-5-11(14)12(15)6-10(8)9/h5-6,9,14-15H,3-4,7H2,1-2H3 |
Clé InChI |
UBMOQAQHFITFAJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1CCC2=CC(=C(C=C12)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


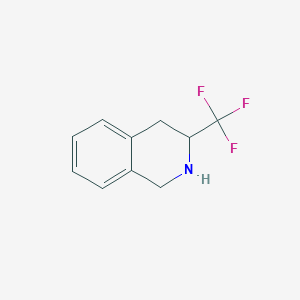

![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896813.png)
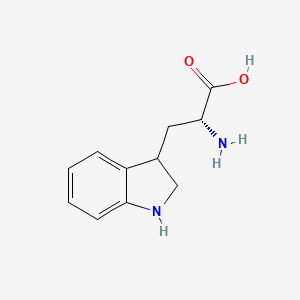
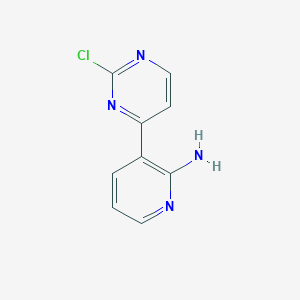
![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)



![4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11896878.png)
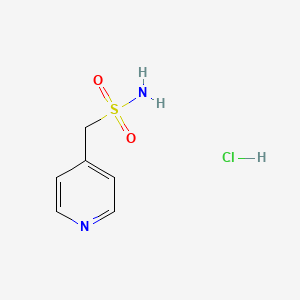
![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
